3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine
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Overview
Description
3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety linked to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
By inhibiting tyrosine kinases, it can be inferred that this compound may affect various signaling pathways, including those involved in cell growth and apoptosis .
Result of Action
By inhibiting tyrosine kinases, it can be inferred that this compound may disrupt cell growth and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine typically involves the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Substitution with piperazine: The pyridazine core is then reacted with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent such as ethanol or ethyl acetate.
Introduction of the pyridine moiety: The final step involves the alkylation of the piperazine nitrogen with a pyridine derivative, typically using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential as an anti-tubercular agent, as well as its activity against other microbial pathogens.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds such as 3,6-dimethylpyridazine and 3-methyl-6-phenylpyridazine share the pyridazine core but differ in their substituents.
Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridazine have similar piperazine moieties but different ring systems.
Uniqueness
3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is unique due to the specific combination of the pyridazine, piperazine, and pyridine rings, which can confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and can lead to novel therapeutic applications.
Properties
IUPAC Name |
3-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-13-5-6-15(18-17-13)20-10-8-19(9-11-20)12-14-4-2-3-7-16-14/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFKOQIXHPNBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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